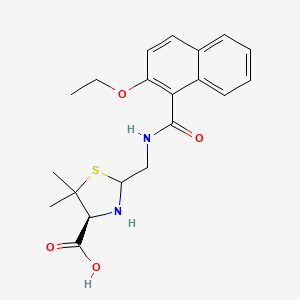
Penilloic Acids of Nafcillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penilloic Acids of Nafcillin are a type of impurity found in the antibiotic Nafcillin . They belong to the Nafcillin Sodium API family . Nafcillin is a semi-synthetic antibiotic derived from 6-amino-penicillanic acid . It is a penicillin derivative antibiotic used to treat susceptible staphylococcal infections .
Synthesis Analysis
A simple and practical procedure for the conversion of penicilloic acid derivatives into corresponding penilloic acid derivatives has been described . This involves using mild reduced pressure (vacuum) in the presence of inorganic acid either in water or in a mixture of water and water miscible organic solvent .
Molecular Structure Analysis
The molecular formula of Penilloic Acids of Nafcillin is C20 H24 N2 O4 S . The molecular weight is 388.48 .
Chemical Reactions Analysis
Penilloic acid, one of the main metabolites/impurities (MIs) of penicillin, could trigger non-allergic hypersensitivity reactions (NAHRs) via inducing increased vascular permeability . Other MIs did not exhibit a similar effect .
Aplicaciones Científicas De Investigación
Hypersensitivity Reactions
Penilloic acid, a metabolite of penicillin, has been identified as a major factor involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions . This type of reaction is not dependent on IgE (Immunoglobulin E), a type of antibody that plays a crucial role in the body’s immune response .
Vascular Permeability
Research has shown that penilloic acid can trigger non-allergic hypersensitivity reactions by inducing increased vascular permeability . Vascular permeability refers to the capacity of the blood vessels to allow molecules or cells to pass through their walls. This is a key process in inflammation and edema (swelling caused by excess fluid trapped in the body’s tissues) .
Arachidonic Acid Metabolites
Penilloic acid administration has been associated with significantly increased levels of arachidonic acids and cascade metabolites in the lungs . Arachidonic acid is a polyunsaturated fatty acid present in the phospholipids of membranes of the body’s cells, and it plays a key role in cellular signaling .
RhoA/ROCK Signaling Pathway
The RhoA/ROCK signaling pathway in the ears and lungs of mice was found to be activated after the administration of penilloic acid . This pathway is involved in various cellular functions, including cell contraction, motility, proliferation, and apoptosis .
Pharmaceutical Testing
Penilloic Acids of Nafcillin are used as high-quality reference standards for reliable pharmaceutical testing . They are part of the Antibacterials drug type and are used in analytical development, method validation, and stability and release testing .
Mecanismo De Acción
Like other penicillins, nafcillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication in the bacterial cell wall synthesis . It inhibits the biosynthesis of the bacterial cell wall by forming covalent bonds with penicillin-binding proteins that play a critical role in the final transpeptidation process .
Safety and Hazards
Penilloic Acids of Nafcillin may cause an allergic skin reaction . Nafcillin, from which Penilloic Acids are derived, is a semisynthetic antibiotic substance derived from 6-amino-penicillanic acid . The drugs in this class are highly resistant to inactivation by staphylococcal penicillinase and are active against penicillinase-producing and non penicillinase-producing strains of Staphylococcus species .
Direcciones Futuras
Research has found that penilloic acid, one of the main MIs of penicillin, could trigger NAHRs via inducing increased vascular permeability . This study revealed that penilloic acid was the chief culprit involved in penicillin-induced immediate NAHRs in mice, which mainly associated with direct stimulation of vascular hyperpermeability and exudative inflammation . The activations of arachidonic acid metabolites (AAMs) and RhoA/ROCK signaling pathway played important roles in these reactions . This could be a potential area for future research.
Propiedades
IUPAC Name |
(4S)-2-[[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-26-14-10-9-12-7-5-6-8-13(12)16(14)18(23)21-11-15-22-17(19(24)25)20(2,3)27-15/h5-10,15,17,22H,4,11H2,1-3H3,(H,21,23)(H,24,25)/t15?,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHZZRUECRWKAX-LWKPJOBUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

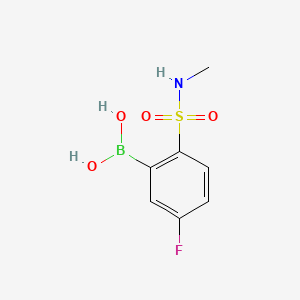
![(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B580964.png)
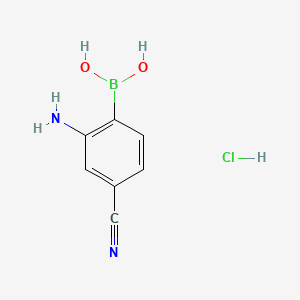
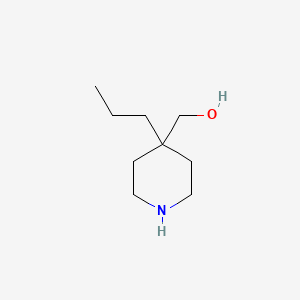
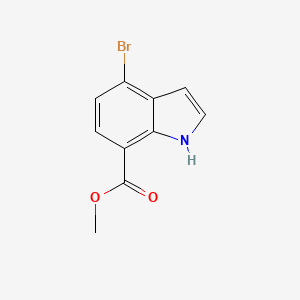
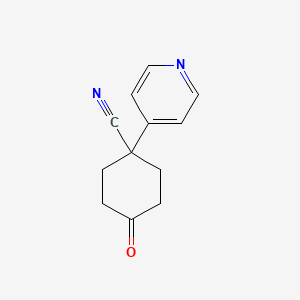
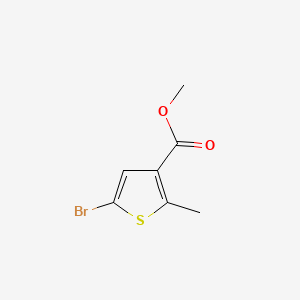
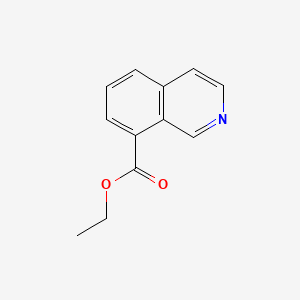
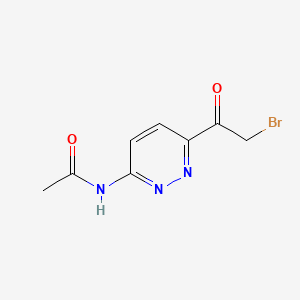
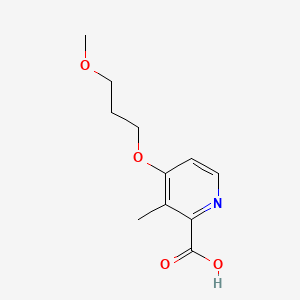

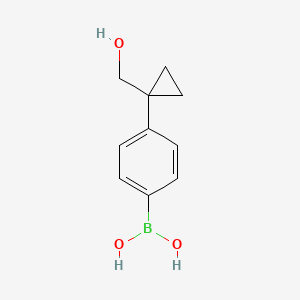

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)